4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide

描述

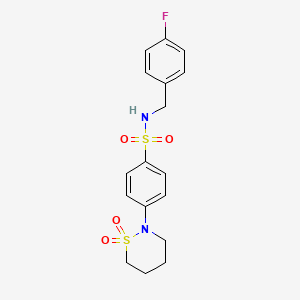

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,2-thiazinan ring system sulfonated at the sulfur atom (1,1-dioxido group) and a 4-fluorobenzyl substituent on the sulfonamide nitrogen.

The synthesis of such compounds typically involves nucleophilic substitution reactions, Friedel-Crafts acylations, and cyclization steps. For example, benzenesulfonamide derivatives are often synthesized via reactions of sulfonyl chlorides with amines or hydrazides, followed by functionalization of the aromatic ring or heterocyclic systems . Spectral characterization (e.g., IR, NMR) confirms the presence of key functional groups, such as the sulfonamide S=O stretch (~1250 cm⁻¹) and fluorobenzyl aromatic protons (~7.2–7.4 ppm in ¹H-NMR) .

属性

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c18-15-5-3-14(4-6-15)13-19-26(23,24)17-9-7-16(8-10-17)20-11-1-2-12-25(20,21)22/h3-10,19H,1-2,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFOVMBTEBRYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide is a member of the benzenesulfonamide class, characterized by a unique thiazinan moiety that enhances its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a benzenesulfonamide core with a thiazinan ring and a fluorobenzyl substituent, contributing to its unique pharmacological profile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of cancer therapeutics. The following sections detail these activities.

Anticancer Activity

Research has demonstrated that compounds containing thiazinan rings often exhibit potent anticancer properties. The compound has been investigated for its ability to inhibit key enzymes involved in cancer pathways, particularly those associated with the KRAS G12D mutation, which is prevalent in various cancers.

Key Findings:

- Cell Line Studies: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been reported to have an IC50 value of against breast cancer cell lines (MDA-MB-468) and against leukemia cell lines (CCRF-CM) .

- Mechanism of Action: The compound appears to arrest the cell cycle at the G0-G1 and S phases and increases levels of cleaved caspases 3 and 9, indicating activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Thiazinan Ring | Enhances reactivity and binding affinity to target proteins |

| Fluorobenzyl Group | Increases lipophilicity and cellular uptake |

| Sulfonamide Moiety | Known for antibacterial and anticancer properties |

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

- Study on KRAS Mutant Cancers: A study focused on the inhibition of KRAS G12D mutant pathways showed that compounds similar to this compound could selectively bind to mutant KRAS proteins, leading to reduced cell proliferation .

- Cytotoxicity Assays: Additional cytotoxicity assays demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered at therapeutic doses .

Pharmacological Implications

The unique combination of thiazinan and sulfonamide functionalities in this compound suggests potential applications beyond oncology:

- Antimicrobial Properties: Similar compounds have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth .

- Anti-inflammatory Effects: The sulfonamide moiety is also associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

相似化合物的比较

Compound A : 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide (Sulthiame)

Compound B : 5-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

Compound C : 4-Bromo-2-fluoro-N-(4-fluorobenzyl)-N-(prop-2-ynyl)benzenesulfonamide

- Molecular Formula: C₁₆H₁₂BrF₂NO₂S

- Molecular Weight : 408.24 g/mol

- Key Features :

Compound D : 2-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide

- Molecular Formula : C₁₇H₁₉FN₄O₅S

- Molecular Weight : 410.42 g/mol

- Key Features: Pyrimidinecarboxamide core replaces the benzene ring, introducing additional hydrogen-bond donors (5-hydroxy and 6-oxo groups). Reported as an HIV-1 integrase inhibitor, highlighting its role in antiviral therapy .

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。